Thiabendazole hydrochloride
Overview
Description
Thiabendazole hydrochloride is a benzimidazole derivative widely used as an antifungal and antiparasitic agent. It is effective against a variety of nematodes and fungi, making it a valuable compound in both medical and agricultural applications . This compound is also known for its chelating properties, which allow it to bind metals in cases of metal poisoning .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiabendazole hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanothiazole with aniline in the presence of hydrogen chloride. This reaction occurs in a polychlorobenzene solvent under high-pressure conditions to form N-phenyl-(thiazole-4-amidine)-hydrochloride. This intermediate is then treated with hypohalites such as sodium hypochlorite in the presence of a base like sodium hydroxide to yield thiabendazole .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for high yield and purity, making it commercially viable for agricultural and pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Thiabendazole hydrochloride undergoes various chemical reactions, including:
Oxidation: Thiabendazole can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiabendazole to its corresponding amine derivatives.
Substitution: Thiabendazole can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of thiabendazole, such as sulfoxides, sulfones, and amine derivatives .
Scientific Research Applications
Thiabendazole hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Thiabendazole hydrochloride exerts its effects by binding to the beta-tubulin of nematodes and fungi, inhibiting microtubule synthesis. This disruption of microtubule formation prevents cell division and leads to the death of the parasite or fungus . Additionally, thiabendazole acts as a chelating agent, binding to metals and forming stable complexes, which is useful in cases of metal poisoning .
Comparison with Similar Compounds
Similar Compounds
Albendazole: Another benzimidazole derivative with similar antiparasitic properties.
Mebendazole: Used to treat a variety of parasitic worm infestations.
Fenbendazole: Commonly used in veterinary medicine for its antiparasitic effects.
Uniqueness
Thiabendazole hydrochloride is unique due to its dual function as both an antifungal and antiparasitic agent. Its chelating properties also set it apart from other benzimidazole derivatives, making it versatile in treating metal poisoning .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S.ClH/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9;/h1-6H,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBJCVRLNRBXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941293 | |
Record name | 2-(1,3-Thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19525-20-3, 945-65-3 | |
Record name | 1H-Benzimidazole, 2-(4-thiazolyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19525-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiabendazole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 2-(4-thiazolyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019525203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiabendazole hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-Thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tiabendazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.196 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIABENDAZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3B9AKC0T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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